molecular formula C19H21N3O4 B4683239 N-(2-methyl-3-nitrophenyl)-4-(morpholin-4-ylmethyl)benzamide

N-(2-methyl-3-nitrophenyl)-4-(morpholin-4-ylmethyl)benzamide

Cat. No.: B4683239
M. Wt: 355.4 g/mol
InChI Key: POPXVLNFILMSBX-UHFFFAOYSA-N
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Description

N-(2-methyl-3-nitrophenyl)-4-(morpholin-4-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a nitrophenyl group, a morpholinylmethyl group, and a benzamide core

Properties

IUPAC Name

N-(2-methyl-3-nitrophenyl)-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-14-17(3-2-4-18(14)22(24)25)20-19(23)16-7-5-15(6-8-16)13-21-9-11-26-12-10-21/h2-8H,9-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPXVLNFILMSBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-3-nitrophenyl)-4-(morpholin-4-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of a nitro group to a methylphenyl ring.

    Amidation: Formation of the benzamide core by reacting an amine with a benzoyl chloride derivative.

    Morpholinylmethylation: Introduction of the morpholinylmethyl group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of catalysts to enhance reaction rates.
  • Control of temperature and pressure to favor desired reaction pathways.
  • Purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-3-nitrophenyl)-4-(morpholin-4-ylmethyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzamide core can participate in nucleophilic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Alkyl halides, base catalysts.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Major Products

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted benzamides.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-methyl-3-nitrophenyl)-4-(morpholin-4-ylmethyl)benzamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methyl-3-nitrophenyl)benzamide: Lacks the morpholinylmethyl group.

    4-(morpholin-4-ylmethyl)benzamide: Lacks the nitrophenyl group.

    N-(2-methylphenyl)-4-(morpholin-4-ylmethyl)benzamide: Lacks the nitro group.

Uniqueness

N-(2-methyl-3-nitrophenyl)-4-(morpholin-4-ylmethyl)benzamide is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-methyl-3-nitrophenyl)-4-(morpholin-4-ylmethyl)benzamide
Reactant of Route 2
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N-(2-methyl-3-nitrophenyl)-4-(morpholin-4-ylmethyl)benzamide

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